molecular formula C10H18N2O2 B13174540 N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

Cat. No.: B13174540
M. Wt: 198.26 g/mol
InChI Key: IRHVUTNJIOQGEU-UHFFFAOYSA-N
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Description

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutane carboxamide backbone linked to a 3-hydroxypyrrolidine moiety via a methylene bridge. The compound’s structure combines a strained cyclobutane ring, known for its conformational rigidity, with a pyrrolidine ring containing a hydroxyl group at the 3-position.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C10H18N2O2/c13-9(8-2-1-3-8)12-7-10(14)4-5-11-6-10/h8,11,14H,1-7H2,(H,12,13)

InChI Key

IRHVUTNJIOQGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2(CCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-hydroxypyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophiles like sodium azide (NaN3).

Major Products Formed

Scientific Research Applications

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include derivatives featuring cyclobutanecarboxamide linked to nitrogen-containing heterocycles. Below, we compare N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide with (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride (CAS: 1332765-60-2), a documented analog from public sources .

Table 1: Structural and Physicochemical Comparison

Property This compound (S)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride
Core Heterocycle 3-hydroxypyrrolidine (5-membered, hydroxylated) Piperidine (6-membered, non-hydroxylated)
Substituent Hydroxyl group at pyrrolidine C3 Chloride counterion (salt form)
Molecular Formula C₁₀H₁₇N₂O₂ (estimated) C₁₀H₁₉ClN₂O
Molar Mass (g/mol) ~209.26 (estimated) 218.72
Polarity Higher (due to hydroxyl group) Moderate (enhanced by hydrochloride salt)
Solubility Likely polar-solvent soluble (e.g., DMSO, water) Increased aqueous solubility (salt form)
Bioactivity Implications Potential for targeted H-bond interactions Enhanced stability and absorption (salt form)

Key Differences:

Piperidine’s larger ring may confer flexibility, influencing binding pocket compatibility . The hydroxyl group in the target compound introduces polarity, which could enhance solubility but may also increase metabolic susceptibility compared to the non-hydroxylated piperidine analog.

Salt Form :

  • The hydrochloride salt of the analog improves aqueous solubility and crystallinity, advantageous for formulation. The target compound, lacking a salt form in its current structure, may require derivatization (e.g., HCl salt) for similar benefits.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molar mass (~209 g/mol) is lower than the analog’s (218.72 g/mol), aligning more closely with Lipinski’s rule of five criteria for oral bioavailability.

Research Findings and Implications

  • Synthetic Accessibility : The analog’s synthesis (as per CAS 1332765-60-2) involves cyclobutanecarboxylic acid activation followed by coupling with a piperidine derivative. For the target compound, similar strategies could apply, but hydroxyl group protection/deprotection steps may be necessary, adding complexity .
  • Biological Relevance : Piperidine-based analogs are prevalent in kinase inhibitors and GPCR modulators. The hydroxylated pyrrolidine in the target compound may mimic natural substrates (e.g., proline derivatives), suggesting utility in protease or glycosidase inhibition.

Biological Activity

N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9H16N2O
  • Molecular Weight : 172.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown promise as a JAK (Janus kinase) inhibitor, which plays a crucial role in various inflammatory and autoimmune diseases.

Key Mechanisms:

  • JAK Inhibition : The compound inhibits JAK enzymes, which are critical for the signaling of numerous cytokines and growth factors.
  • Anti-inflammatory Effects : By modulating cytokine signaling pathways, the compound may reduce inflammation and associated symptoms in various conditions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces cytokine production and inflammation , ,
AntiproliferativeInhibits cell proliferation in certain cancer cell lines ,
NeuroprotectiveShows potential in protecting neuronal cells from damage

Case Studies

Several studies have explored the effects of this compound:

  • Study on Inflammatory Diseases : A study demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis. The results indicated a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in treating rheumatoid arthritis.
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis. This was particularly noted in breast cancer cells, where the compound led to a significant reduction in cell viability.
  • Neuroprotection : Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It was found to enhance cell survival rates in models simulating neurodegenerative conditions.

Q & A

Basic: What synthetic strategies are recommended for N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Cyclobutane Carboxamide Core : Synthesize cyclobutanecarboxylic acid derivatives via [2+2] cycloaddition or ring-strain-driven functionalization.
    • Pyrrolidine-Methyl Linkage : Introduce the (3-hydroxypyrrolidin-3-yl)methyl group using reductive amination or nucleophilic substitution.
    • Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the cyclobutane and pyrrolidine moieties .
  • Optimization :
    • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates.
    • Catalysts : Triethylamine for in situ activation of intermediates .
    • Temperature : Mild conditions (0–25°C) to prevent epimerization of the pyrrolidine hydroxyl group.

Table 1 : Example Reaction Conditions from Analogous Systems

StepReagents/ConditionsYield (%)Reference
Carboxamide FormationEDC/HOBt, DCM, RT, 12 h67–97
Reductive AminationNaBH3CN, MeOH, 0°C to RT75–85

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign stereochemistry of the pyrrolidine hydroxyl group and cyclobutane conformation. Use DEPT-135 for quaternary carbon identification .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and cyclobutane regions .
  • High-Performance Liquid Chromatography (HPLC) :
    • Chiral Columns : To confirm enantiopurity (e.g., Chiralpak IA/IB) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ at m/z ~239.16 for C11H18N2O2).

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays :
    • Use enzymatic assays (e.g., kinase inhibition) and cell-based viability tests to cross-validate target engagement .
  • Structural Analogues :
    • Compare activity of derivatives (e.g., replacing cyclobutane with cyclohexane) to isolate pharmacophore contributions .
  • Dose-Response Curves : Ensure IC50/EC50 values are replicated across independent experiments.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications :
    • Cyclobutane : Replace with bicyclo[2.2.1] or spiro systems to assess ring-strain effects.
    • Pyrrolidine Hydroxyl : Synthesize deoxy or methylated analogs to study hydrogen-bonding roles .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding modes against targets (e.g., GPCRs or kinases) .
  • In Vitro/In Vivo Correlation : Validate SAR predictions using transgenic models or knockout assays.

Advanced: How to address low yields in cyclobutane-pyrrolidine coupling steps?

Methodological Answer:

  • Steric Hindrance Mitigation :
    • Use bulky base catalysts (e.g., DBU) to deprotonate hindered amines .
  • Protection/Deprotection :
    • Temporarily protect the pyrrolidine hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during coupling .
  • Alternative Coupling Reagents :
    • Test HATU or PyBOP for improved activation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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